molecular formula C30H48O3 B610133 Plectranthoic Acid CAS No. 82373-96-4

Plectranthoic Acid

Numéro de catalogue: B610133
Numéro CAS: 82373-96-4
Poids moléculaire: 456.71
Clé InChI: FGVWTUYHPXJYGT-GESUWCJVSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Plectranthoic acid (PA) is a pentacyclic triterpenoid first isolated from Ficus microcarpa L., a plant traditionally used for treating type 2 diabetes in South Asia . Structurally, PA belongs to the hopanoid subclass of triterpenoids, characterized by a five-ring system with hydroxyl and carboxyl functional groups that enable diverse biological interactions .

Propriétés

Numéro CAS

82373-96-4

Formule moléculaire

C30H48O3

Poids moléculaire

456.71

Nom IUPAC

(1S,2R,4aR,6aS,6bR,8aR,10R,12aR,12bR,14bS)-10-Hydroxy-2,4a,6a,6b,9,9,12a-heptamethyl-1,2,3,4,4a,5,6,6a,6b,7,8,8a,9,10,11,12,12a,12b,13,14b-icosahydropicene-1-carboxylic acid

InChI

InChI=1S/C30H48O3/c1-18-10-13-27(4)16-17-29(6)19(24(27)23(18)25(32)33)8-9-21-28(5)14-12-22(31)26(2,3)20(28)11-15-30(21,29)7/h8,18,20-24,31H,9-17H2,1-7H3,(H,32,33)/t18-,20+,21-,22-,23+,24+,27-,28+,29-,30-/m1/s1

Clé InChI

FGVWTUYHPXJYGT-GESUWCJVSA-N

SMILES

O=C([C@H]1[C@H](C)CC[C@]2(C)CC[C@@]3(C)[C@]4(C)CC[C@@]5([H])C(C)(C)[C@H](O)CC[C@]5(C)[C@@]4([H])CC=C3[C@]21[H])O

Apparence

Solid powder

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>3 years if stored properly

Solubilité

Soluble in DMSO

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

Plectranthoic Acid

Origine du produit

United States

Analyse Des Réactions Chimiques

Biochemical Interactions with AMP-Activated Protein Kinase (AMPK)

PA directly activates AMPK by binding to its γ-subunit at two distinct sites (Site A and Site B) with binding energies of -9.07 kcal/mol and -8.11 kcal/mol, respectively . This interaction triggers phosphorylation at Thr172 on the α-subunit, leading to downstream effects:

  • mTOR/S6K pathway suppression : PA reduces phosphorylation of mTOR (Ser2448) and S6K (Ser236/237), inhibiting protein synthesis .

  • Apoptosis induction : Increases pro-apoptotic Bax and cleaved PARP while decreasing anti-apoptotic Bcl-2 and Bcl-xL .

  • Autophagy modulation : Induces LC3-I to LC3-II conversion in PC3 cells, independent of AMPK .

Comparison of PA with Metformin

PropertyPAMetformin
AMPK Binding Siteγ-subunit (allosteric)γ-subunit (indirect)
Apoptosis InductionAMPK-dependentAMPK-independent
IC50 (Prostate Cancer)25.4–77 μM (cell-dependent)Higher concentrations required
BioavailabilityPotent at low concentrationsRequires high doses

Enzyme Inhibition Activity

PA exhibits multi-target inhibitory effects on enzymes linked to type 2 diabetes :

EnzymeIC50 (μM)Mechanism of Inhibition
α-Glucosidase39.5Competitive binding to active site
α-Amylase55.5Disruption of substrate interaction
Dipeptidyl peptidase-4 (DPP-4)51.4Allosteric modulation

Molecular docking studies confirm PA forms hydrogen bonds with catalytic residues (e.g., Asp349 in α-glucosidase) .

Structural Reactivity and Functional Group Interactions

PA’s pentacyclic structure (C30H48O4) enables key interactions:

  • Carboxylate group : Binds to Lys126 and Arg223 in AMPK’s γ-subunit .

  • Hydroxyl groups : Facilitate hydrogen bonding with α-glucosidase and DPP-4 .

  • Hydrophobic core : Stabilizes interactions with AMPK’s ATP-binding domain .

Key Structural Features
C30H48O4\text{C}_{30}\text{H}_{48}\text{O}_{4}

  • Functional groups: 1 carboxylate, 2 hydroxyls, 1 ketone.

  • Spectroscopic identification: NMR (δ 0.68–5.12 ppm), MS (m/z 456[M⁺]) .

Synergistic and Antagonistic Interactions

  • Metformin antagonism : Co-treatment with metformin reduces PA-induced AMPK activation and apoptosis .

  • Compound C reversal : AMPK inhibitor Compound C blocks PA’s suppression of mTOR/S6K .

Stability and Degradation

PA remains stable under standard conditions but degrades in:

  • Acidic/basic environments : Ester hydrolysis of carboxylate groups.

  • High temperatures : Structural decomposition above 150°C .

Comparaison Avec Des Composés Similaires

Data Tables

Table 1: Comparative Mechanisms of PA and Similar Compounds
Compound Source AMPK Activation Mechanism Key Anticancer Effects Selectivity for Cancer Cells
PA Ficus microcarpa Direct γ-subunit binding G0/G1 arrest, apoptosis (caspase-3/PARP), mTOR inhibition Yes (Non-toxic to normal cells)
NA Evolvulus nummularius Indirect (ADP/ATP ratio modulation) Apoptosis (PARP/caspase-3), glycolysis induction Limited data
CAPE Propolis None Anti-inflammatory, anti-migration No
Metformin Synthetic Indirect (mitochondrial inhibition) Mild growth inhibition at high doses No
Table 2: Efficacy in Prostate Cancer Models
Compound Cell Lines Tested IC₅₀ (Proliferation) Key Molecular Targets
PA DU145, PC3, CWR22Rv1 20–40 μM AMPK, mTOR, p21/p27, caspase-3
NA DU145, C4-2 Not quantified AMPK, PARP, lactate dehydrogenase
CAPE PC3 (limited data) Not quantified NF-κB, CYP2E1
Metformin DU145, PC3 ~10 mM AMPK (indirect), mitochondrial complex I

Research Findings and Clinical Implications

  • Autophagy Induction : PA triggers autophagy in PC3 cells via LC3-I/II conversion, but this effect is AMPK-independent, suggesting additional pathways .
  • Synergy and Resistance: Co-treatment with metformin blunts PA’s efficacy, highlighting the need for monotherapy optimization .

Q & A

Q. What are the optimal methods for isolating Plectranthoic Acid (PA) from plant sources?

PA is typically isolated using multi-step chromatographic techniques. For example, from Ficus microcarpa, PA was extracted via sequential low-pressure liquid chromatography (LPLC) with silica gel and solvent gradients (n-hexane/chloroform/methanol), followed by reversed-phase LPLC (RP-LPLC) using C18 columns and methanol/water mixtures . Key steps include fraction collection based on polarity and structural verification via NMR and mass spectrometry.

Q. How is Plectranthoic Acid structurally characterized in new plant sources?

Structural identification involves HPLC-DAD for preliminary separation (retention time ~15–20 min) , coupled with NMR (¹H, ¹³C, 2D-COSY) and high-resolution mass spectrometry (HRMS) to confirm the pentacyclic triterpenoid backbone and functional groups (e.g., hydroxyl, carboxyl) . Cross-referencing with databases like PubChem ensures accuracy.

Q. What in vitro models are suitable for initial screening of PA’s bioactivity?

Common models include prostate cancer cell lines (e.g., PC-3, LNCaP) for apoptosis assays , α-glucosidase inhibition assays for antidiabetic potential , and AMPK activation studies using Western blotting (phospho-AMPK Thr172) . Dose-response curves (typically 10–100 µM) and controls (e.g., metformin for AMPK) are critical for validation.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported mechanisms of PA’s AMPK-dependent apoptosis?

Discrepancies (e.g., AMPK-independent autophagy ) require cross-validation using AMPK knockdown/knockout models (siRNA or CRISPR) and dual inhibition/activation studies. For example, co-treatment with AMPK inhibitors (e.g., Compound C) can clarify pathway dependencies . Parallel assays (e.g., mTOR/S6K phosphorylation) help contextualize mechanistic crosstalk.

Q. What strategies mitigate batch-to-batch variability in PA samples for pharmacological studies?

Standardize extraction protocols (e.g., solvent ratios, column temperatures ) and implement rigorous QC: HPLC purity >95% , peptide content analysis (if conjugated), and LC-MS/MS for impurity profiling . For cell-based assays, pre-test solubility in DMSO/PBS and normalize doses using molar concentrations.

Q. How should researchers design experiments to assess PA’s dual anticancer and antidiabetic effects?

Use integrated models like AMPK-responsive cell lines (e.g., HepG2 for glucose uptake; PC-3 for apoptosis) . Employ time-course studies to distinguish acute (e.g., AMPK activation at 2–6 hrs) vs. chronic effects (e.g., apoptosis at 24–48 hrs). Statistical models (ANOVA with post-hoc tests) should account for multifactorial interactions.

Q. What analytical methods validate PA’s stability under experimental conditions?

Stability assays include:

  • Thermal stability via thermogravimetric analysis (TGA) at 25–200°C.
  • Photostability under UV/visible light using HPLC monitoring .
  • pH stability in buffers (pH 2–12) with LC-MS quantification . Degradation products should be structurally identified to rule out artefactual bioactivity.

Q. How can conflicting data on PA’s CYP2E1 modulation be reconciled in hepatotoxicity studies?

Address context-dependent effects by replicating conditions from seminal studies (e.g., CCl4-induced toxicity models ). Use isoform-specific CYP inhibitors/inducers and measure metabolites (e.g., ROS levels) alongside PA treatment. Meta-analyses of dose-response relationships can clarify threshold effects.

Data Analysis & Reproducibility

Q. What statistical approaches are recommended for PA’s dose-response and synergy studies?

  • For IC50 calculations, use nonlinear regression (e.g., GraphPad Prism’s log[inhibitor] vs. response model).
  • Synergy with drugs (e.g., metformin) requires combination index (CI) analysis via Chou-Talalay method .
  • Transcriptomic/proteomic data should apply false discovery rate (FDR) correction for multi-comparisons.

Q. How should researchers document PA-related methodologies to ensure reproducibility?

Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry):

  • Detail chromatography parameters (column dimensions, flow rates, solvent gradients) .
  • Report NMR chemical shifts (δ in ppm) and HRMS m/z values .
  • Deposit raw data (e.g., spectra, chromatograms) in repositories like Figshare or as supplementary files .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Plectranthoic Acid
Reactant of Route 2
Plectranthoic Acid

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.